Phenyllithium
Overview
Description
Synthesis Analysis
Phenyllithium is traditionally synthesized through the direct reaction of bromobenzene with lithium metal. The synthesis process involves the formation of aryl-lithium compounds that serve as intermediates in various organic transformations. This synthesis can lead to the formation of complex organometallic compounds with mixed metal clusters containing aryl groups bridging between metals such as silver and lithium (Leusink et al., 1973).
Molecular Structure Analysis
Phenyllithium exists in different aggregation states depending on the solvent. It forms tetrameric and dimeric structures in ethers, with the structure significantly influenced by the presence of cosolvents. High-resolution synchrotron X-ray powder diffraction has been used to determine the solid-state structure of unsolvated, Lewis base-free phenyllithium, revealing a dimeric Li2Ph2 structure forming an infinite-ladder structure along the crystallographic axis (Dinnebier et al., 1998).
Chemical Reactions and Properties
Phenyllithium participates in a wide range of chemical reactions, serving as a powerful tool for metalation, addition to carbonyl groups, and the formation of carbon-carbon bonds. Its reactivity is notably enhanced by the addition of cosolvents, which can shift the equilibrium between different aggregated forms and influence the outcome of reactions (Reich et al., 1998).
Physical Properties Analysis
The physical properties of phenyllithium, such as solubility, aggregation state, and reactivity, are significantly influenced by the solvent and temperature. Studies have shown that phenyllithium forms various aggregated structures in solution, and the addition of certain ligands or cosolvents can lead to the formation of more reactive monomeric or dimeric species (Reich et al., 1998).
Chemical Properties Analysis
The chemical properties of phenyllithium are characterized by its high reactivity towards electrophiles, ability to form carbon-carbon bonds, and use in deprotonation reactions. Its reactivity is modulated by its aggregation state, which can be controlled through the choice of solvent and addition of cosolvents or ligands, enabling selective synthesis routes (Dinnebier et al., 1998).
Scientific Research Applications
Application in Chemical Synthesis
Phenyllithium is a key reagent in chemical synthesis. Shirakawa et al. (2011) demonstrated its use in iron-catalyzed aryl- and alkenyllithiation of alkynes, crucial for benzosilole synthesis. This process involves the addition-cyclization sequence of o-(trimethylsilyl)phenyllithium with alkynes (Shirakawa et al., 2011).
Investigating Solvent and Ligand Effects
Nudelman and Vázquez (2005) focused on the effects of solvents and ligands on the reaction of phenyllithium with E-cinnamaldehyde. Their findings contribute significantly to understanding the impact of reaction conditions on product distribution, highlighting phenyllithium's sensitivity and versatility in different environments (Nudelman & Vázquez, 2005).
Role in Lithium Interconversion Studies
Schlosser, Guio, and Leroux (2001) explored the intriguing aspects of multiple hydrogen/lithium interconversions at the same benzene nucleus. Their work provides critical insights into the unique properties and reactivity of phenyllithium, especially in the context of its interaction with other phenyl anions (Schlosser, Guio, & Leroux, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
lithium;benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.Li/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYQHFPBWKKZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=[C-]C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883453, DTXSID70938503 | |
Record name | Lithium, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium benzenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Wikipedia] | |
Record name | Phenyllithium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16572 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenyllithium | |
CAS RN |
591-51-5, 17438-88-9 | |
Record name | Phenyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium benzenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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